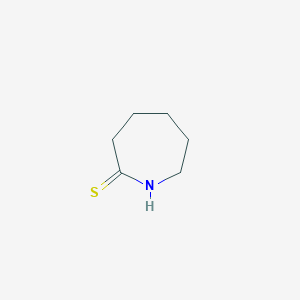

Hexahydro-2H-azepine-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

azepane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLHDUWNMGJBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=S)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222342 | |

| Record name | 2-Azepinethione, hexahydro-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7203-96-5 | |

| Record name | Thiocaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7203-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocaprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007203965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocaprolactam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Azepinethione, hexahydro-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2H-azepine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCAPROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP7T5FNH9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Hexahydro-2H-azepine-2-thione from ε-Caprolactam

Abstract

This technical guide provides a comprehensive overview for the synthesis of Hexahydro-2H-azepine-2-thione, also known as ε-thiocaprolactam, a valuable sulfur-containing analog of ε-caprolactam. This document is intended for an audience of researchers, scientists, and professionals in the fields of organic synthesis and drug development. We will explore the fundamental principles of lactam thionation and present detailed procedural outlines for the conversion of ε-caprolactam to its thio-derivative using two prominent thionating agents: Lawesson's Reagent and Phosphorus Pentasulfide. The guide will delve into the mechanistic underpinnings of these reactions, providing a comparative analysis of their respective advantages and disadvantages. Furthermore, this document includes sections on the characterization of the final product, crucial safety considerations, and a workflow diagram to visually represent the synthetic process.

Introduction and Significance

This compound (ε-thiocaprolactam) is a seven-membered cyclic thioamide, an intriguing structural analog of ε-caprolactam, the monomeric precursor to Nylon-6. The replacement of the carbonyl oxygen with a sulfur atom significantly alters the electronic and steric properties of the molecule, opening avenues for its application in diverse areas of chemical research. Thioamides, in general, are crucial building blocks in the synthesis of various heterocyclic compounds, including thiazoles and thiophenes, and have been investigated for their potential biological activities. The unique reactivity of the thiono-functional group makes ε-thiocaprolactam a versatile intermediate for further chemical transformations, rendering its efficient synthesis a topic of considerable interest to the scientific community.

This guide will focus on the direct thionation of ε-caprolactam, a readily available and economically viable starting material. We will provide a detailed examination of the most common and effective methods for this transformation, equipping researchers with the necessary knowledge to confidently undertake this synthesis in a laboratory setting.

The Chemistry of Thionation: A Mechanistic Perspective

The conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation in organic synthesis, known as thionation. This process typically involves the use of phosphorus-sulfur reagents. The two most prominent reagents for the thionation of amides and lactams are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).

2.1. Lawesson's Reagent

Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used thionating agent known for its mild reaction conditions and high efficacy. The mechanism of thionation with Lawesson's Reagent is generally accepted to proceed through a four-membered ring intermediate. The reaction is driven by the formation of a strong phosphorus-oxygen bond.

2.2. Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus Pentasulfide is a more classical and cost-effective thionating agent. Its reactivity is often enhanced by using it in combination with other reagents, such as hexamethyldisiloxane (HMDO), which can lead to higher yields and easier purification. While effective, reactions with P₄S₁₀ may require higher temperatures compared to Lawesson's Reagent.

Comparative Analysis of Thionation Methods

The choice between Lawesson's Reagent and Phosphorus Pentasulfide for the synthesis of this compound depends on several factors, including desired reaction conditions, scale, and purification strategy. Below is a comparative summary:

| Feature | Lawesson's Reagent | Phosphorus Pentasulfide (P₄S₁₀) |

| Reactivity | Generally milder reaction conditions | Often requires higher temperatures |

| Selectivity | Good selectivity for amides and lactams | Can sometimes lead to side reactions |

| Work-up | Can be challenging due to phosphorus byproducts | Work-up can be simpler, especially with additives |

| Cost | More expensive | More cost-effective |

| Safety | Moisture sensitive, releases flammable gases | Highly moisture sensitive, releases toxic and flammable gases |

Experimental Protocols

The following are representative, detailed protocols for the synthesis of this compound from ε-caprolactam. Researchers should always conduct a thorough risk assessment before commencing any experimental work.

4.1. Method A: Thionation using Lawesson's Reagent

This protocol is adapted from general procedures for the thionation of amides.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ε-caprolactam (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to dissolve the ε-caprolactam.

-

Reagent Addition: To the stirred solution, add Lawesson's Reagent (0.5 eq) portion-wise.

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up to remove phosphorus byproducts can be complex and may require chromatographic purification.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

4.2. Method B: Thionation using Phosphorus Pentasulfide and HMDO

This protocol is based on procedures for the thionation of lactams using a P₄S₁₀/HMDO system, which often provides a more straightforward work-up.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ε-caprolactam (1.0 eq) and Phosphorus Pentasulfide (0.25 eq).

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Reagent Addition: To the stirred suspension, add hexamethyldisiloxane (HMDO) (1.7 eq) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The advantage of this method is that the reagent-derived byproducts may be removed by a simple hydrolytic workup or by filtration through silica gel.[1]

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Characterization of this compound

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are expected analytical data for the product.

| Property | Data |

| Molecular Formula | C₆H₁₁NS |

| Molecular Weight | 129.22 g/mol [1] |

| CAS Number | 7203-96-5[1] |

| Appearance | Expected to be a solid |

| Melting Point | Literature values may vary, requires experimental determination |

| ¹H NMR | Expected signals for the methylene protons of the azepane ring. The chemical shifts will be influenced by the thioamide group. |

| ¹³C NMR | Expected signals for the five distinct methylene carbons and one thiocarbonyl carbon. The thiocarbonyl carbon will appear significantly downfield. |

| IR Spectroscopy | Absence of the lactam C=O stretch (around 1650 cm⁻¹) and the appearance of a C=S stretching band. |

Safety and Handling

Both Lawesson's Reagent and Phosphorus Pentasulfide are hazardous materials and must be handled with extreme care in a well-ventilated fume hood.

-

Lawesson's Reagent: Moisture sensitive. In contact with water, it releases flammable gases.[2] It also has a strong, unpleasant odor.

-

Phosphorus Pentasulfide: Flammable solid that reacts violently with water to release toxic and flammable gases, including hydrogen sulfide.[3] It is harmful if swallowed or inhaled.[3]

-

ε-Caprolactam: May cause skin and eye irritation.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Visualization of the Synthetic Workflow

The following diagram, generated using DOT language, illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from ε-caprolactam is a straightforward yet important transformation for researchers in organic and medicinal chemistry. This guide has provided a detailed overview of the two primary methods for this thionation, utilizing Lawesson's Reagent and Phosphorus Pentasulfide. While both methods are effective, the choice of reagent will depend on the specific requirements of the synthesis, including scale, cost, and available purification techniques. Adherence to strict safety protocols is paramount when working with these powerful thionating agents. The information presented herein is intended to serve as a valuable resource for the successful and safe synthesis of this versatile thio-lactam.

References

-

Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]

-

SIELC Technologies. (2018, May 16). 2-Azepinethione, hexahydro-, (Z)-. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 978–985. [Link]

-

Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications, (31), 4675-4677. [Link]

-

State of New Jersey. (n.d.). Hazardous Substance Fact Sheet - Caprolactam. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Brief Profile - epsilon-caprolactam. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Thiocaprolactam

Executive Summary

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of thiocaprolactam (azepane-2-thione). As the thio-analog of ε-caprolactam, the precursor to Nylon-6, thiocaprolactam presents unique spectroscopic features primarily due to the presence of the thioamide functional group. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Each section details the causality behind experimental choices, provides self-validating protocols, and presents key data for the unambiguous identification of this molecule.

Introduction to Thiocaprolactam: Structure and Tautomerism

Thiocaprolactam (IUPAC name: azepane-2-thione) is a seven-membered cyclic thioamide with the molecular formula C₆H₁₁NS and a molecular weight of approximately 129.23 g/mol . The replacement of the carbonyl oxygen in caprolactam with a sulfur atom fundamentally alters the molecule's electronic properties, which in turn imparts a distinct spectroscopic signature.

A critical aspect of thioamide chemistry is the potential for tautomerism. Thiocaprolactam predominantly exists in the thiolactam (thione) form but can equilibrate with its thiolactim (thiol) tautomer. This equilibrium is influenced by factors such as solvent polarity and pH. Spectroscopic methods are paramount in identifying the dominant tautomeric form under specific conditions.[1]

Caption: Thiolactam-thiolactim tautomeric equilibrium of thiocaprolactam.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of thiocaprolactam, providing detailed information about the hydrogen and carbon framework.

Principle & Rationale

¹H and ¹³C NMR spectroscopy map the chemical environment of each proton and carbon atom, respectively. The chemical shift of a nucleus is highly sensitive to the electron density around it. In thiocaprolactam, the electron-withdrawing nature of the thioamide group significantly deshields adjacent nuclei, causing their signals to appear further downfield compared to a simple alkane ring. This allows for the unambiguous assignment of each position in the seven-membered ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton map of the molecule. The protons on the carbon alpha to the nitrogen (C6) and the carbon alpha to the thio-carbonyl (C2) are the most deshielded. The signal for the N-H proton is typically a broad singlet, and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The key diagnostic signal in the ¹³C NMR spectrum is the thio-carbonyl carbon (C=S), which is significantly deshielded and appears at a very downfield chemical shift, typically in the range of 180-205 ppm. This is substantially further downfield than the corresponding carbonyl carbon in ε-caprolactam (~179 ppm), making it a definitive marker for the thio-substitution.[2][3]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of thiocaprolactam in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard for general structure, while DMSO-d₆ can be useful for resolving N-H protons.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

-

Use a spectral width of approximately 12-15 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (~220 ppm) to ensure capture of the C=S signal.

-

A longer relaxation delay (5-10 seconds) may be necessary for quantitative analysis of quaternary carbons, though it is not strictly required for simple identification.[5]

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Integrate the ¹H signals and reference both spectra to TMS.

Data Summary: Expected NMR Chemical Shifts

The following table summarizes the expected chemical shift ranges for thiocaprolactam, based on data from analogous structures and established spectroscopic principles.[2][6]

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Rationale / Notes |

| ¹H | N-H | 7.5 - 9.0 | Broad singlet; position is solvent and concentration dependent. |

| ¹H | -CH₂-N- (C6) | 3.2 - 3.5 | Deshielded by adjacent electronegative nitrogen atom. |

| ¹H | -CH₂-C=S (C2) | 2.4 - 2.7 | Deshielded by the thio-carbonyl group. |

| ¹H | Other -CH₂- | 1.5 - 1.9 | Aliphatic protons in the ring, less deshielded. Overlapping multiplets expected. |

| ¹³C | C=S (C1) | 180 - 205 | Highly deshielded due to the C=S double bond. Key diagnostic peak. |

| ¹³C | -CH₂-N- (C6) | 45 - 50 | Deshielded by nitrogen. |

| ¹³C | -CH₂-C=S (C2) | 38 - 42 | Deshielded by the thio-carbonyl group. |

| ¹³C | Other -CH₂- | 25 - 33 | Standard aliphatic carbon range. |

Vibrational Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principle & Rationale

Every chemical bond vibrates at a characteristic frequency. For thiocaprolactam, the most informative regions of the IR spectrum are those corresponding to the N-H bond and the thioamide group. The thioamide vibrations (often referred to as Thioamide bands) are complex and involve coupled vibrations of C=S stretching, C-N stretching, and N-H bending, making them distinct from the classic Amide bands of caprolactam.[7]

Spectral Interpretation

Key absorptions include:

-

N-H Stretch: A moderate to strong band around 3200-3300 cm⁻¹, which can be broadened by hydrogen bonding.

-

C-H Stretches: Strong bands between 2850-2960 cm⁻¹ corresponding to the aliphatic methylene groups in the ring.[8]

-

Thioamide Bands: The C=S stretching vibration is a crucial diagnostic peak. Unlike the intense C=O stretch (~1650 cm⁻¹) in amides, the C=S stretch is often weaker and appears at a much lower frequency, typically in the 1170-1250 cm⁻¹ range, due to the larger mass of sulfur.[7] Other thioamide bands appear in the fingerprint region (<1500 cm⁻¹).

Experimental Protocol: KBr Pellet Method

This self-validating protocol ensures a uniform and moisture-free sample dispersion for high-quality transmission spectra.

-

Preparation: Gently grind ~1-2 mg of dry thiocaprolactam with ~100-150 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. The transparency of the pellet is a built-in validation of proper sample preparation.

-

Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[9]

Data Summary: Characteristic FTIR Absorptions

| Frequency Range (cm⁻¹) | Vibration Mode | Expected Intensity | Notes |

| 3200 - 3300 | N-H stretch | Medium - Strong | Can be broad due to intermolecular hydrogen bonding. |

| 2850 - 2960 | Aliphatic C-H stretch | Strong | Confirms the presence of the saturated ring structure.[8] |

| ~1500 | N-H bend (Thioamide II) | Medium | Analogous to the Amide II band. |

| 1170 - 1250 | C=S stretch (Thioamide I) | Medium - Weak | Key diagnostic peak. Its lower frequency is a clear marker for a thioamide.[7] |

| < 1000 | C-H out-of-plane bends | Medium | Part of the fingerprint region, useful for confirmation. |

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.

Principle & Rationale

The thioamide group acts as a chromophore. It undergoes two primary electronic transitions: a lower-energy n → π* transition involving a non-bonding electron on the sulfur atom, and a higher-energy π → π* transition. The C=S bond is a more effective chromophore than the C=O bond, meaning its electronic transitions occur at lower energy (longer wavelengths).[10]

Spectral Interpretation

Thiocaprolactam is expected to show a strong π → π* absorption in the range of 260-280 nm and a weaker, longer-wavelength n → π* absorption. The position of these peaks can be influenced by the solvent. This absorption at a longer wavelength is a key distinction from caprolactam, which absorbs below 220 nm.[11]

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent such as ethanol, methanol, or cyclohexane. The solvent should not absorb in the region of interest (>220 nm).

-

Solution Preparation: Prepare a dilute stock solution of thiocaprolactam of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Measurement: Replace the solvent with the sample solution in the cuvette and scan across the UV-Vis range (e.g., 200-400 nm) to record the absorption spectrum and identify the wavelength of maximum absorbance (λ_max).

Data Summary: Expected UV-Vis Absorption

| Transition | Expected λ_max (nm) | Molar Absorptivity (ε) | Notes |

| π → π | 260 - 280 | High | Intense absorption characteristic of the C=S bond. |

| n → π | 300 - 340 | Low | Weaker, "forbidden" transition. |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of thiocaprolactam and gaining structural insights from its fragmentation patterns.

Principle & Rationale

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. The excess energy causes the molecular ion to fragment in predictable ways, providing a "fingerprint" that reflects the molecule's structure. Cyclic compounds often exhibit distinct fragmentation pathways.[12][13]

Caption: Generalized workflow for GC-MS analysis of thiocaprolactam.

Fragmentation Analysis

The molecular ion peak for thiocaprolactam (C₆H₁₁NS) is expected at an m/z of ~129. A key feature to look for is the M+2 peak, which will have a higher relative abundance (~4.4%) than in an oxygen-containing compound due to the natural abundance of the ³⁴S isotope. Common fragmentation pathways for cyclic amides and thioamides include alpha-cleavage adjacent to the heteroatom and ring-opening followed by fragmentation.[14][15]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of thiocaprolactam (e.g., ~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS). Use a temperature program that starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 250°C) to ensure volatilization and separation.[9]

-

MS Analysis:

-

Use a standard EI source operating at 70 eV.

-

Scan a mass range from m/z 40 to 200 to cover the molecular ion and expected fragments.

-

The mass spectrometer will record spectra continuously as compounds elute from the GC column.

-

Data Summary: Expected Mass Fragments

| m/z Value | Proposed Fragment | Notes |

| 129 | [M]⁺• | Molecular ion. Confirms the molecular weight of C₆H₁₁NS. |

| 131 | [[M+2]]⁺• | Isotope peak due to ³⁴S, with an abundance of ~4.4% relative to M⁺•. |

| ~96 | [M - SH]⁺ | Loss of a sulfhydryl radical. |

| ~55-70 | Various fragments | Resulting from ring cleavage and loss of small neutral molecules (e.g., C₂H₄). |

Conclusion

The spectroscopic characterization of thiocaprolactam is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy offers the definitive carbon-hydrogen framework, FTIR confirms the presence of the critical thioamide functional group, UV-Vis spectroscopy elucidates its electronic properties, and Mass Spectrometry validates its molecular weight and fragmentation behavior. Together, these methods provide a robust and self-validating toolkit for the unambiguous identification and quality control of thiocaprolactam in research and industrial applications.

References

-

Royal Society of Chemistry. (n.d.). Synthesis and characterization of α-amino-ε-caprolactam (ACL). [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Epsilon-caprolactam at BMRB (bmse000372). [Link]

-

ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and rotamers. [Link]

- Wave, R. J. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study.

-

ResearchGate. (2017). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. [Link]

-

ResearchGate. (2016). Investigation of the lactam-lactim and Thiolactam-Thiolactim Tautomerism. [Link]

-

NIST. (n.d.). Caprolactam Mass Spectrum. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of poly (ε-caprolactam). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Bentham Science. (2016). Investigation of the lactam-lactim and Thiolactam-thiolactim Tautomerism. [Link]

-

MDPI. (2023). UV–Vis Detection of Thioacetamide. [Link]

-

Indonesian Journal of Science & Technology. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). [Link]

-

Chemistry LibreTexts. (2024). Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

-

RSC Publishing. (2022). Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. [Link]

-

YouTube. (2022). Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. [Link]

-

ACS Publications. (n.d.). Scalable Access to Functional Nylon 6 via Ring-Opening Copolymerization. [Link]

-

RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam. [Link]

-

Hilaris Publisher. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes. [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. [Link]

-

MDPI. (n.d.). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides. [Link]

-

PMC - NIH. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. [Link]

-

University of Geneva. (n.d.). Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. [Link]

-

ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

-

IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. [Link]

-

PMC - NIH. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles. [Link]

-

PubChem - NIH. (n.d.). Caprolactam 13C NMR Spectra. [Link]

-

ResearchGate. (n.d.). FTIR spectral peak values and functional groups. [Link]

-

PubMed. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. bmse000372 Epsilon-caprolactam at BMRB [bmrb.io]

- 3. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rjwave.org [rjwave.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Hexahydro-2H-azepine-2-thione

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Hexahydro-2H-azepine-2-thione, a sulfur-containing analog of ε-caprolactam. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with predictive insights based on the known fragmentation of analogous structures, particularly ε-caprolactam and other thioamides. By understanding these fragmentation pathways, researchers can better identify and characterize this compound and its derivatives in complex matrices.

Introduction: The Significance of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of chemical compounds. The process involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation of the molecular ion into smaller, characteristic fragment ions provides a molecular fingerprint that is invaluable for structural elucidation.

This compound, also known as ε-thiocaprolactam, is a seven-membered cyclic thioamide. While its oxygen-containing counterpart, ε-caprolactam, is extensively studied as the precursor to Nylon-6, the mass spectrometric behavior of the thio-analog is less documented. This guide aims to fill that gap by providing a predictive framework for its fragmentation, grounded in established chemical principles.

Foundational Principles of Mass Spectrometry Fragmentation

The fragmentation of a molecular ion is not a random process but is governed by the principles of chemical stability. Weaker bonds are more likely to break, and the resulting fragment ions that are more stable will be more abundant in the mass spectrum. Several common fragmentation pathways are particularly relevant to the analysis of cyclic amides and thioamides.

-

Alpha-Cleavage: This is a common fragmentation pathway for compounds containing a heteroatom (such as nitrogen or sulfur). It involves the homolytic cleavage of a bond adjacent to the heteroatom, leading to the formation of a stable radical and a resonance-stabilized cation.[1]

-

McLafferty Rearrangement: This rearrangement occurs in molecules containing a carbonyl or thiocarbonyl group and a hydrogen atom on the γ-carbon. It involves the transfer of the γ-hydrogen to the carbonyl/thiocarbonyl oxygen/sulfur, followed by the cleavage of the β-bond, resulting in the loss of a neutral alkene.[1]

-

Ring Opening and Cleavage: Cyclic compounds can undergo ring-opening followed by a series of bond cleavages to produce characteristic fragment ions.

Experimental Protocol: Acquiring a Mass Spectrum

To obtain a mass spectrum of this compound, a standard protocol using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI) would be appropriate.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

GC Parameters:

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL of a dilute solution of the analyte in a suitable solvent (e.g., dichloromethane or methanol).

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 30-300.

Rationale for Parameter Selection:

-

Electron Ionization (EI): At 70 eV, EI provides sufficient energy to induce reproducible and extensive fragmentation, which is crucial for structural elucidation.

-

GC Separation: Gas chromatography ensures that the analyte is pure when it enters the mass spectrometer, preventing interference from other compounds. The temperature program is designed to ensure good chromatographic peak shape and separation.

-

Scan Range: The chosen scan range is broad enough to detect the molecular ion and the expected fragment ions of this compound.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound is predicted to be analogous to that of ε-caprolactam, with modifications due to the presence of the sulfur atom. The molecular ion is expected to be observed at m/z 129.

Major Predicted Fragmentation Pathways

The primary fragmentation pathways are expected to involve the cleavage of the thioamide bond and the fragmentation of the azepane ring.

Pathway A: Alpha-Cleavage and Ring Opening

One of the most probable initial fragmentation steps is the alpha-cleavage adjacent to the nitrogen atom, leading to the opening of the seven-membered ring. This is followed by subsequent cleavages.

Caption: Predicted alpha-cleavage and subsequent fragmentation.

Pathway B: McLafferty-type Rearrangement

A McLafferty-type rearrangement could occur, involving the transfer of a hydrogen from the γ-carbon to the sulfur atom, followed by the elimination of a neutral alkene.

Caption: Predicted McLafferty-type rearrangement pathway.

Pathway C: Cleavage of the Thioamide Bond

Direct cleavage of the thioamide bond can also occur, leading to the formation of characteristic ions.

Caption: Predicted fragmentation via thioamide bond cleavage.

Summary of Predicted Fragment Ions

The following table summarizes the major fragment ions predicted to be observed in the mass spectrum of this compound.

| m/z | Predicted Structure/Formula | Proposed Origin |

| 129 | [C6H11NS]+• | Molecular Ion |

| 101 | [C5H9NS]+• | Loss of ethylene (C2H4) after ring opening |

| 96 | [C6H10N]+ | Loss of a sulfhydryl radical (•SH) after ring opening |

| 87 | [C3H5NS]+• | McLafferty-type rearrangement with loss of propene (C3H6) |

| 85 | [C6H11N]+• | Loss of thiocarbonyl (C=S) |

| 69 | [C4H7N]+• | Loss of thioethylene (C2H4S) after ring opening |

| 59 | [CHS]+ | Thiocarbonyl cation |

Comparison with ε-Caprolactam

The fragmentation of ε-caprolactam (molecular weight 113) shows some analogous pathways. For instance, the loss of ethylene (C2H4) from the ring-opened intermediate is also observed. However, the presence of sulfur in this compound introduces unique fragmentation channels, such as the loss of •SH and C=S, which are diagnostic for the thioamide functionality.

Conclusion and Future Perspectives

This guide provides a detailed, predictive framework for the mass spectrometry fragmentation of this compound based on established principles and analogous structures. The proposed fragmentation pathways and characteristic ions can serve as a valuable resource for the identification and structural confirmation of this compound in various research and development settings.

Future experimental work is necessary to validate these predictions. High-resolution mass spectrometry (HRMS) would be particularly beneficial for confirming the elemental composition of the fragment ions. Tandem mass spectrometry (MS/MS) experiments would allow for the isolation and further fragmentation of specific ions, providing more detailed structural information and confirming the proposed fragmentation mechanisms.

References

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information. (n.d.). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. [Link]

-

ResearchGate. (n.d.). High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment. [Link]

-

AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

-

PubMed. (n.d.). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. [Link]

-

PubMed. (n.d.). Fragmentation pathways of polymer ions. [Link]

-

YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. [Link]

-

RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

LibreTexts. (2022). 6.11: Fragmentation Pathways. [Link]

-

National Center for Biotechnology Information. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. [Link]

-

PubMed. (n.d.). Letter: collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation. [Link]

-

MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

The Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. [Link]

-

Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

-

YouTube. (2022). common fragmentation mechanisms in mass spectrometry. [Link]

Sources

Crystal structure analysis of thiocaprolactam

An In-Depth Technical Guide to the Crystal Structure Analysis of Thiocaprolactam

Abstract

This technical guide provides a comprehensive overview of the methodologies and analysis involved in determining and understanding the single-crystal structure of thiocaprolactam (azepane-2-thione). Thiocaprolactam, the sulfur analog of caprolactam, is a molecule of significant interest in materials science and medicinal chemistry. A precise understanding of its three-dimensional structure is paramount for predicting its physical properties, designing derivatives, and comprehending its role in supramolecular chemistry. This document details a field-proven, self-validating workflow, beginning with the synthesis of high-purity material and culminating in a detailed analysis of its crystal packing and intermolecular interactions. We present a step-by-step protocol for synthesis, single-crystal growth, and data acquisition via single-crystal X-ray diffraction (SC-XRD). The resulting crystallographic data, corresponding to Cambridge Structural Database (CSD) entry 646078 , is analyzed in detail, with a focus on the hydrogen-bonding network that dictates the supramolecular architecture. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous approach to crystal structure analysis.

Introduction

The solid-state structure of a molecule is a critical determinant of its bulk properties, including solubility, melting point, stability, and bioavailability. In the pharmaceutical and materials science sectors, the ability to control and understand the crystalline form of a compound is therefore not merely an academic exercise but a fundamental requirement for development. Thiocaprolactam (C₆H₁₁NS) presents an interesting case study. As the thio-analogue of ε-caprolactam, the monomer for Nylon-6, its structural characteristics, particularly the replacement of the carbonyl oxygen with a sulfur atom, significantly alter its electronic and steric properties. This substitution has profound implications for its hydrogen bonding capabilities and, consequently, its crystal packing.

While the crystal structure of caprolactam is well-documented, forming hydrogen-bonded dimers that further assemble into chains, the structural landscape of thiocaprolactam is less widely discussed. The thioamide group is a weaker hydrogen bond acceptor than its amide counterpart but can still participate in significant N-H···S interactions. Analyzing these interactions provides crucial insights into the principles of crystal engineering and the design of novel materials. This guide provides an end-to-end workflow, demonstrating how to proceed from commercially available starting materials to a fully refined and analyzed crystal structure, emphasizing the causal links between experimental choices and the quality of the final results.

Experimental Methodology

The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow. Each step is designed to be self-validating, ensuring that the material's purity and the quality of the single crystal are sufficient for yielding unambiguous diffraction data.

Synthesis of High-Purity Thiocaprolactam

The synthesis of thioamides from their corresponding amides is a well-established transformation, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] being the most effective and widely used thionating agent.[1][2] The choice of this reagent is causal: its efficacy at converting carbonyls to thiocarbonyls under relatively mild conditions minimizes side reactions and simplifies purification, which is critical for obtaining crystallographic-grade material.

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve ε-caprolactam (5.0 g, 44.2 mmol) in 100 mL of anhydrous toluene.

-

Reagent Addition: To the stirring solution, add Lawesson's reagent (9.8 g, 24.2 mmol, 0.55 eq.). The use of a slight excess of the thionating agent relative to the carbonyl groups ensures complete conversion.

-

Reaction Execution: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate. The disappearance of the caprolactam spot and the appearance of a new, less polar spot indicates reaction completion.

-

Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure to yield a crude solid.

-

Purification: The primary purification is achieved via flash column chromatography on silica gel.

-

Prepare a slurry of the crude solid in a minimal amount of dichloromethane.

-

Load the slurry onto a silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (starting from 5% and gradually increasing to 20%).

-

Collect the fractions containing the pure product, identified by TLC.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield thiocaprolactam as a white to off-white crystalline solid. Confirm identity and purity using ¹H NMR and Mass Spectrometry before proceeding.

Single Crystal Growth

The growth of a single crystal of sufficient size and quality is the most critical and often most challenging step in X-ray crystallography. The slow evaporation technique is chosen here for its simplicity and effectiveness for many organic compounds. The key is to allow molecules to slowly and orderly deposit from a supersaturated solution onto a growing crystal lattice.[3][4][5]

Protocol:

-

Solvent Selection: Screen various solvents for solubility. Thiocaprolactam exhibits good solubility in moderately polar solvents like ethyl acetate and acetone, and lower solubility in less polar solvents like hexane. An ideal system involves a primary solvent in which the compound is soluble and a secondary, more volatile "anti-solvent" in which it is less soluble. A mixture of ethyl acetate and hexane is an excellent choice.

-

Preparation of Saturated Solution: In a clean 10 mL vial, dissolve approximately 50 mg of purified thiocaprolactam in 2-3 mL of ethyl acetate at room temperature.

-

Inducing Supersaturation: Slowly add hexane dropwise to the solution until a faint, persistent turbidity is observed. Add a single drop of ethyl acetate to redissolve the precipitate, resulting in a perfectly saturated solution.

-

Crystal Growth: Cover the vial with parafilm and pierce it with 2-3 small holes using a fine needle. This slows the rate of evaporation, preventing rapid precipitation and promoting the growth of large, well-ordered crystals.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature) and leave it undisturbed for several days to a week.

-

Crystal Selection: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully select a transparent, well-formed crystal with sharp edges and no visible cracks or defects using a microscope.[6]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[7] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.

Protocol:

-

Crystal Mounting: Mount the selected crystal on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). Cool the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and improve data quality.

-

Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal system.

-

Full Data Collection: Perform a full sphere of data collection by rotating the crystal through a series of angles, measuring the intensity of thousands of unique reflections.

-

Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities. Apply corrections for factors such as Lorentz-polarization effects and absorption.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information that validates the identity of the bulk material and can be correlated with the solid-state structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Record the spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.[8][9] The positions of key vibrational modes (N-H stretch, C=S stretch) provide information about the functional groups and the extent of hydrogen bonding.

-

Raman Spectroscopy: Acquire the Raman spectrum of the crystalline solid using a laser source. Raman is particularly sensitive to symmetric vibrations and provides complementary information to FTIR, especially for the C=S bond.[10][11]

-

Solid-State NMR (ssNMR) Spectroscopy: Obtain ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectra. Chemical shifts in the solid state are highly sensitive to the local electronic environment, molecular conformation, and crystal packing effects, providing a powerful tool for characterizing the crystalline form.[12][13]

Results and Discussion

Crystal Structure of Thiocaprolactam

The crystal structure of thiocaprolactam was solved and refined from single-crystal X-ray diffraction data. The crystallographic data and refinement parameters are summarized in Table 1. This data is publicly available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 646078 .

Table 1: Crystal Data and Structure Refinement for Thiocaprolactam (CCDC 646078)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₁NS |

| Formula Weight | 129.23 |

| Temperature | 150(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.785(3) Å, α = 90° |

| b = 10.976(4) Å, β = 106.93(3)° | |

| c = 7.697(3) Å, γ = 90° | |

| Volume | 708.9(4) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.210 Mg/m³ |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.121 |

| Goodness-of-fit on F² | 1.05 |

The asymmetric unit of the crystal contains one molecule of thiocaprolactam. The seven-membered azepane ring adopts a twisted-chair conformation, which is a common low-energy conformation for cycloheptane and its derivatives.

Sources

- 1. Quantitative analysis of impurities in ε-caprolactam by Raman spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. valcogroup-valves.com [valcogroup-valves.com]

- 3. researchgate.net [researchgate.net]

- 4. ijsr.in [ijsr.in]

- 5. researchgate.net [researchgate.net]

- 6. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. rjwave.org [rjwave.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Terahertz and Raman Spectroscopic Investigation of Monohydrate Cocrystal of Antitubercular Isoniazid with Protocatechuic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. ¹³C solid-state NMR analysis of the most common pharmaceutical excipients used in solid drug formulations, Part I: Chemical shifts assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Hexahydro-2H-azepine-2-thione

An In-Depth Technical Guide to the Physical and Chemical Properties of Hexahydro-2H-azepine-2-thione

Introduction

This compound, commonly known as ε-thiocaprolactam, is a sulfur-containing heterocyclic organic compound. It is the thioamide analog of ε-caprolactam, a crucial monomer for the production of Nylon 6.[1][2] The replacement of the oxygen atom in the lactam ring with a sulfur atom imparts unique chemical reactivity and physical properties to the molecule, making it a subject of interest in synthetic chemistry and materials science. This guide provides a comprehensive overview of its core characteristics, synthesis, and handling, tailored for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and unique identifiers. This compound is structurally defined by a seven-membered ring containing a thioamide functional group.

Caption: Chemical structure of this compound.

Physical Properties

The physical characteristics of a compound are critical for its application, handling, and purification. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 7203-96-5 | [3] |

| Molecular Formula | C₆H₁₁NS | [3] |

| Molecular Weight | 129.221 g/mol | [3] |

| Appearance | White solid (analogous to caprolactam) | [2] |

| Melting Point | Not specified in provided results. | |

| Boiling Point | Not specified in provided results. | |

| Solubility | Soluble in acetonitrile and water mixtures for HPLC analysis.[3] | |

| LogP (Octanol/Water) | 0.75 | [3] |

Chemical Properties and Reactivity

The thioamide group is the primary determinant of the chemical behavior of this compound, distinguishing it significantly from its oxygen-containing counterpart, ε-caprolactam.

Synthesis: Thionation of ε-Caprolactam

The most direct and common synthesis route is the thionation of ε-caprolactam. This involves treating the lactam with a thionating agent.[4] Lawesson's reagent is a widely used, effective agent for this transformation. Phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like pyridine is another established method for converting amides to thioamides.[4]

The causality for selecting an anhydrous, non-protic solvent such as toluene or dioxane for this reaction is to prevent the hydrolysis of the thionating agent and to avoid unwanted side reactions. The reaction proceeds by a nucleophilic attack of the amide oxygen onto the phosphorus of the thionating agent, followed by a series of rearrangements that ultimately replace the oxygen with sulfur.

Caption: General synthesis pathway for this compound.

Reactivity Profile

The thioamide functional group is more nucleophilic at the sulfur atom and more susceptible to hydrolysis under acidic or basic conditions compared to the amide in caprolactam. The C=S bond is weaker and more polarizable than the C=O bond, making the carbon atom more electrophilic. This enhanced reactivity allows for further synthetic transformations that are not readily achievable with caprolactam.

Experimental Protocol: Synthesis via Thionation

This protocol provides a self-validating system for the synthesis of this compound, with checkpoints for ensuring reaction completion and purity.

Objective: To synthesize this compound from ε-caprolactam using Lawesson's reagent.

Methodology:

-

Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. The choice of a three-neck flask allows for simultaneous inert gas blanketing, reagent addition, and temperature control, which is critical for reproducibility.

-

Inert Atmosphere: The system is purged with dry nitrogen. This is a crucial step to exclude atmospheric moisture, which would otherwise decompose the moisture-sensitive Lawesson's reagent, reducing yield and purity.

-

Reagent Addition: ε-Caprolactam (1 equivalent) and anhydrous toluene are added to the flask. The mixture is stirred until the caprolactam dissolves.

-

Thionating Agent: Lawesson's reagent (0.5 equivalents) is added portion-wise. The stoichiometry is key; using a slight excess is wasteful and complicates purification, while a deficit leads to incomplete conversion.

-

Reaction: The mixture is heated to reflux (approx. 110°C for toluene) and maintained for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC). TLC provides a rapid, qualitative check on the consumption of starting material and the formation of the product.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified.

-

Purification: Column chromatography on silica gel is the standard method for purification. The choice of eluent (e.g., a hexane/ethyl acetate gradient) is determined by the polarity of the product versus impurities.

-

Characterization: The final product's identity and purity are confirmed using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry.

Caption: Experimental workflow for the synthesis of ε-thiocaprolactam.

Safety and Handling

-

Irritation: ε-Caprolactam is known to be an irritant to the eyes, skin, and respiratory tract.[2][5] Similar properties should be assumed for its thio-analog.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6] Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture.

Conclusion

This compound is a versatile chemical intermediate whose properties are dominated by the thioamide group within its seven-membered ring. Its synthesis from the readily available ε-caprolactam provides a gateway to further chemical exploration. Understanding its physical properties, chemical reactivity, and proper handling protocols is essential for its safe and effective use in research and development. This guide serves as a foundational resource for scientists and professionals, providing the necessary technical insights for engaging with this compound.

References

-

Cheméo. (n.d.). Chemical Properties of 2H-Azepin-2-one, hexahydro-5-methyl- (CAS 2210-07-3). Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2-Azepinethione, hexahydro-, (Z)-. Retrieved from [Link]

-

Valco Group. (n.d.). Manufacturing process of Caprolactam. Retrieved from [Link]

-

NIST. (n.d.). 2H-Azepin-2-one, hexahydro-1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. (n.d.). Caprolactam production Process. Retrieved from [Link]

-

PubChem. (n.d.). 2H-Azepin-2-one, hexahydro-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-. Retrieved from [Link]

-

PubChem. (n.d.). 2H-azepine. Retrieved from [Link]

-

PubChem. (n.d.). 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-. Retrieved from [Link]

-

ChemSynthesis. (2025). 1,3-dihydro-2H-azepine-2-thione. Retrieved from [Link]

-

US EPA. (n.d.). 2H-Azepin-2-one, hexahydro-. Substance Details - SRS. Retrieved from [Link]

-

Wikipedia. (n.d.). Caprolactam. Retrieved from [Link]

-

RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Retrieved from [Link]

-

Axsyn. (n.d.). 2H-Azepine-2-thione,hexahydro-1-(mercaptomethyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ε-caprolactam from biobased chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Retrieved from [Link]

-

Axsyn. (n.d.). 2H-Azepine-2-thione,hexahydro-1-(2-phenylethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). Caprolactam. Retrieved from [Link]

-

PMC - NIH. (n.d.). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Retrieved from [Link]

-

Thieme. (n.d.). 3. Azepines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Retrieved from [Link]

-

Grokipedia. (n.d.). Azepine. Retrieved from [Link]

Sources

- 1. valcogroup-valves.com [valcogroup-valves.com]

- 2. Caprolactam - Wikipedia [en.wikipedia.org]

- 3. 2-Azepinethione, hexahydro-, (Z)- | SIELC Technologies [sielc.com]

- 4. Thioamide synthesis by thionation [organic-chemistry.org]

- 5. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Thione-Thiol Tautomerism of Hexahydro-2H-azepine-2-thione

Abstract: Hexahydro-2H-azepine-2-thione, the thio-analog of caprolactam, serves as a pivotal model for understanding prototropic tautomerism in cyclic thioamides. This guide provides a comprehensive examination of the dynamic equilibrium between its thione and thiol forms. We delve into the fundamental principles governing this isomerism, the structural and environmental factors that influence the position of the equilibrium, and the advanced analytical methodologies required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of thioamide chemistry for applications ranging from synthetic methodology to molecular design.

Foundational Principles: The Thione-Thiol Equilibrium

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[1] In the case of this compound (commonly known as ε-thiocaprolactam), the core phenomenon is a proton transfer reaction that shifts the location of a proton and a double bond, resulting in two distinct forms: the thione and the thiol.

-

Thione Form (Amide-like): This form contains a thiocarbonyl group (C=S) and an N-H bond within the seven-membered ring.

-

Thiol Form (Iminothiol): This isomer features a carbon-nitrogen double bond (C=N), creating an imine, and a sulfhydryl (S-H) group.

It is a well-established principle in thioamide chemistry that the thione form is generally the more stable and predominant tautomer in both condensed phases and in solution.[2][3][4] This stability can be attributed to the greater strength of the C=S double bond compared to the C=N double bond and the relative bond energies of the N-H and S-H single bonds.

Caption: The dynamic equilibrium between the thione and thiol tautomers.

Factors Influencing the Tautomeric Equilibrium

While the thione form dominates, the position of the equilibrium is not static. It is dynamically influenced by several external factors, the understanding of which is critical for controlling reactions and predicting molecular behavior.

Solvent Effects

The choice of solvent can significantly modulate the tautomeric ratio. The polarity and hydrogen-bonding capability of the solvent are the primary drivers of this influence.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents preferentially stabilize the more polar thione tautomer through hydrogen bonding interactions with the N-H and C=S groups.[5] This strong stabilization shifts the equilibrium almost exclusively toward the thione form.

-

Aprotic Solvents (e.g., Chloroform, Acetonitrile): In aprotic environments, the stabilization of the thione form is less pronounced. While the thione form still predominates, the relative population of the thiol tautomer may increase compared to its concentration in protic solvents.[5] It is noteworthy that related thiol-disulfide exchange reactions are known to be significantly faster in aprotic solvents.[6]

Table 1: Qualitative Influence of Solvent on Tautomeric Equilibrium

| Solvent Type | Predominant Tautomer | Rationale |

|---|---|---|

| Polar Protic (e.g., H₂O, EtOH) | Thione | Strong H-bond stabilization of the polar C=S and N-H groups.[5] |

| Polar Aprotic (e.g., DMSO, ACN) | Thione | Moderate stabilization of the thione form; equilibrium less shifted. |

| Nonpolar (e.g., Cyclohexane) | Thione | Minimal solvent interaction; intrinsic stability dictates predominance.[5] |

pH and Acidity

The pKa of the N-H proton in the thione form and the S-H proton in the thiol form are crucial determinants of the equilibrium under varying pH conditions.

The thiol S-H group is generally more acidic than the thioamide N-H group.[7] Consequently, in an alkaline medium, the equilibrium can be driven towards the thiol side via deprotonation to form the thiolate anion.[2] This principle is often exploited in synthetic chemistry to generate the more nucleophilic thiolate species for subsequent reactions. The pKa of a thiol group is the pH at which the protonated (thiol) and deprotonated (thiolate) forms are present in equal concentrations.[8]

Analytical Characterization: A Multi-Technique Approach

Caption: Experimental workflow for the analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomeric equilibria in solution.[1]

-

¹H NMR: The thione tautomer will exhibit a signal for the N-H proton, typically a broad peak. In contrast, the thiol tautomer would show a sharper signal for the S-H proton at a different chemical shift. The absence of a distinct S-H signal and the presence of an N-H signal are strong indicators of the thione form's dominance.

-

¹³C NMR: The thiocarbonyl carbon (C=S) of the thione form gives a characteristic resonance in the downfield region of the spectrum, typically around 200–210 ppm.[7] The corresponding carbon in the thiol form (S-C=N) would appear at a significantly different, upfield position.

-

¹⁵N NMR: This technique is exceptionally sensitive to the electronic environment of the nitrogen atom. A chemical shift difference of approximately 100 ppm can be expected between the thioamide nitrogen and the iminothiol nitrogen, making it an unambiguous tool for tautomer identification.[9]

Table 2: Key Spectroscopic Features for Tautomer Identification

| Feature | Thione Tautomer | Thiol Tautomer | Source(s) |

|---|---|---|---|

| ¹H NMR | N-H proton signal present | S-H proton signal present | [1][9] |

| ¹³C NMR | C=S signal (~200-210 ppm) | S-C =N signal (upfield) | [7] |

| ¹⁵N NMR | Thioamide N signal | Iminothiol N signal (~100 ppm difference) | [9] |

| IR Spec. | N-H stretch (~3100-3400 cm⁻¹)C=S stretch (~600-800 cm⁻¹) | S-H stretch (~2550 cm⁻¹)C=N stretch (~1640-1690 cm⁻¹) | [3][10] |

| UV-Vis | Strong absorption from C=S chromophore | Distinct absorption from C=N chromophore |[7][11] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the specific functional groups present in the molecule.

-

Thione Form: Characterized by an N-H stretching vibration (typically broad, ~3100-3400 cm⁻¹) and a C=S stretching band.[12] The C=S stretch is often coupled with other vibrations and appears in the 600-800 cm⁻¹ region.[10]

-

Thiol Form: Would be identified by a weak S-H stretching band around 2550 cm⁻¹ and a C=N stretching band near 1650 cm⁻¹. The low intensity of the S-H band can make it difficult to detect, especially if the thiol is the minor tautomer.[3]

UV-Vis Spectroscopy

The electronic transitions within the thione and thiol tautomers give rise to distinct UV-Vis absorption spectra. The C=S chromophore in the thione form has a characteristic absorption maximum.[7] By monitoring changes in the absorption spectrum as a function of solvent polarity or temperature, one can qualitatively and sometimes quantitatively assess shifts in the tautomeric equilibrium.[2][5]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This hyphenated technique is ideal for separating and identifying isomers in a mixture.[2] If the rate of interconversion between tautomers is slow relative to the HPLC separation timescale, distinct peaks for each tautomer can be observed. Mass spectrometry then provides definitive molecular weight confirmation for the species eluting at each peak. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a common starting point for analysis.[13]

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust, self-validating framework for investigating the tautomerism of this compound.

Protocol 4.1: NMR Spectroscopic Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Causality: DMSO-d₆ is often preferred as it can slow down proton exchange, allowing for clearer observation of the N-H proton signal.

-

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shift, multiplicity, and integration of all signals. Pay close attention to the region between 7-9 ppm for the N-H proton.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.

-

Self-Validation: The key is to look for the C=S signal in the far downfield region (190-210 ppm). Its presence strongly corroborates the thione structure suggested by the ¹H NMR spectrum.

-

-

Data Analysis: Integrate the ¹H NMR signals to confirm the proton count. Correlate the ¹H and ¹³C spectra using a 2D experiment like HSQC if necessary. The definitive presence of an N-H proton signal and a C=S carbon signal, coupled with the absence of S-H and C=N signals, confirms the thione as the predominant tautomer in that solvent.

Protocol 4.2: IR Spectroscopic Analysis

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Solution State: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) in a liquid IR cell.

-

-

Spectrum Acquisition: Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Identify the key vibrational bands.

-

Primary Checkpoints: Look for a broad band in the 3100-3400 cm⁻¹ region (N-H stretch) and a band in the 600-800 cm⁻¹ region (tentatively assigned to C=S stretch).

-

Exclusion Criteria: The absence of a sharp, weak band around 2550 cm⁻¹ is strong evidence against a significant population of the thiol tautomer.

-

Conclusion

The tautomerism of this compound is a classic example of a dynamic thione-thiol equilibrium. Overwhelming experimental evidence from a suite of analytical techniques confirms that the thione form is the thermodynamically favored and predominant species under most conditions. However, a comprehensive understanding of the subtle influences of solvent and pH is crucial for professionals in drug development and organic synthesis, as shifting this equilibrium can dramatically alter the molecule's reactivity, nucleophilicity, and biological interactions. The multi-technique, self-validating approach detailed in this guide provides a reliable framework for the accurate characterization of this and other thioamide systems.

References

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Schönke, J., & Kutateladze, A. G. (2018). Characterization of the Simplest Thiolimine: The Higher Energy Tautomer of Thioformamide. Angewandte Chemie International Edition, 57(35), 11452-11456. [Link]

-

2-Azepinethione, hexahydro-, (Z)-. (2018). SIELC Technologies. [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

-

Al-Omary, F. A., El-Emam, A. A., & El-Gohary, A. R. (2014). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 536-545. [Link]

-

Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]

-

Jiménez, A., Cerdán, S., & Elguero, J. (1985). 15N NMR: Iminothiol-thioamide tautomerism of 2-mercaptobenzazoles and 1-methyl-2-mercaptoimidazole. Magnetic Resonance in Chemistry, 23(10), 887-888. [Link]

-

Novak, I., & Klasinc, L. (2000). Electronic structure and tautomerism of thioamides. INIS-IAEA. [Link]

-

Kalyanaraman, B., et al. (2018). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 28(15), 1-18. [Link]

-